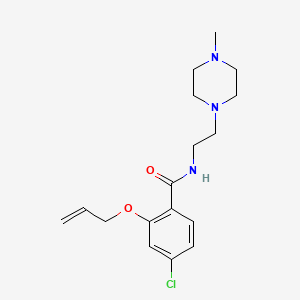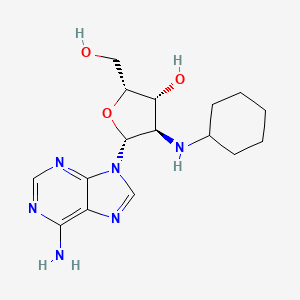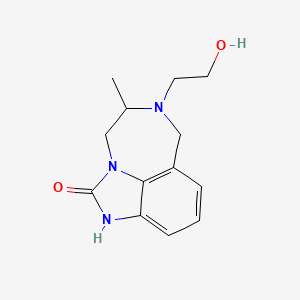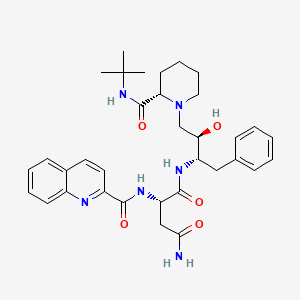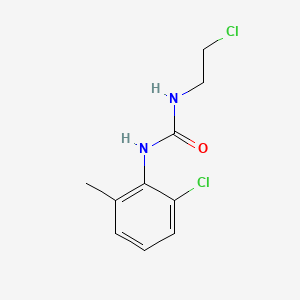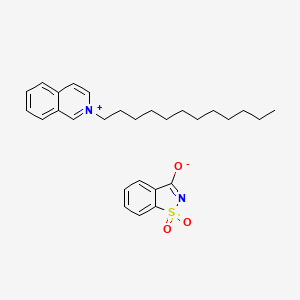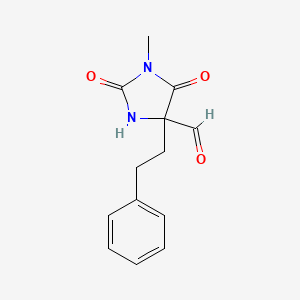
1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarbaldehyde is a complex organic compound featuring an imidazolidine ring substituted with a phenylethyl group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarbaldehyde typically involves the following steps:
Formation of the Imidazolidine Ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the Phenylethyl Group: This step often involves the alkylation of the imidazolidine ring using phenylethyl halides in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Utilizing reactors that allow for precise control over reaction conditions.
Catalysts and Solvents: Employing specific catalysts and solvents to optimize yield and purity.
Purification Techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted phenylethyl derivatives.
Scientific Research Applications
1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism by which 1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarbaldehyde exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarbinol: Similar structure but with an alcohol group instead of a formyl group.
Uniqueness: 1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
6630-55-3 |
|---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
1-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidine-4-carbaldehyde |
InChI |
InChI=1S/C13H14N2O3/c1-15-11(17)13(9-16,14-12(15)18)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,18) |
InChI Key |
FBRPRHDVWNJYSV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(NC1=O)(CCC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



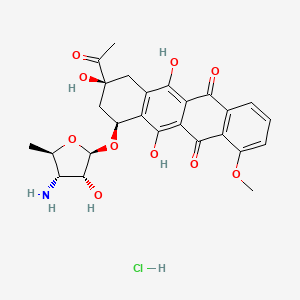
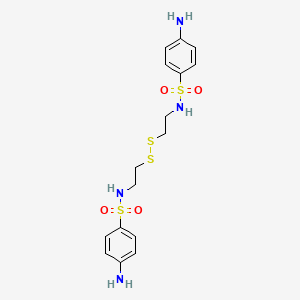
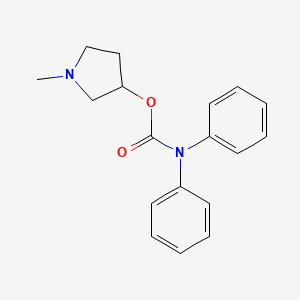
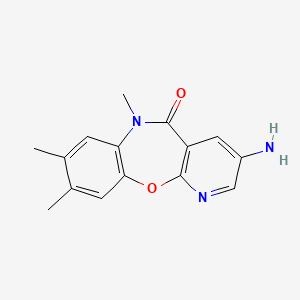
![3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene](/img/structure/B12797439.png)
